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Compound of Interest

Compound Name: 1-Methyl-3-piperidinemethanol

Cat. No.: B042729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Methyl-3-piperidinemethanol, a versatile building block in the synthesis of pharmaceuticals

and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

utilized for their acquisition. This information is crucial for the structural elucidation,

identification, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 1-Methyl-3-
piperidinemethanol are presented below.

¹H NMR Spectral Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 - 3.6 m 2H -CH₂-OH

~2.8 - 3.0 m 1H N-CH (piperidine ring)

~2.2 - 2.4 m 1H N-CH (piperidine ring)

2.25 s 3H N-CH₃

~1.2 - 1.9 m 6H Piperidine ring -CH₂-

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The

spectrum was recorded in Chloroform-d (CDCl₃). Data extracted from the Human Metabolome

Database.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~66 -CH₂-OH

~60 N-CH₂ (piperidine ring)

~57 N-CH (piperidine ring)

~46 N-CH₃

~39 Piperidine ring -CH-

~28 Piperidine ring -CH₂-

~25 Piperidine ring -CH₂-

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The

spectrum was recorded in Chloroform-d (CDCl₃). Predicted data based on spectral databases.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~3380 Strong, Broad O-H stretch (alcohol)

~2930 Strong C-H stretch (aliphatic)

~2800 Medium C-H stretch (N-CH₃)

~1450 Medium C-H bend (scissoring)

~1040 Strong C-O stretch (primary alcohol)

Note: The spectrum was obtained from a neat sample using a capillary cell.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass

spectrum of 1-Methyl-3-piperidinemethanol.

m/z Relative Intensity (%) Assignment

129 ~15 [M]⁺ (Molecular Ion)

128 ~95 [M-H]⁺

98 ~100 [M-CH₂OH]⁺ (Base Peak)

84 ~30 [M-C₂H₅O]⁺

58 ~85 [CH₂=N(CH₃)CH₂]⁺

42 ~40 [C₂H₄N]⁺

Note: The data was obtained from the NIST Chemistry WebBook.[2]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) was used for data acquisition.

Sample Preparation: Approximately 5-10 mg of 1-Methyl-3-piperidinemethanol was dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. A standard pulse sequence was used.

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient

number of scans were averaged to obtain a high-quality spectrum.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the

spectrum.

Sample Preparation: A drop of neat 1-Methyl-3-piperidinemethanol was placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film in a capillary

cell.

Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty cell was recorded and subtracted from the sample spectrum

to eliminate atmospheric and cell-related absorptions.

Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was

used.

Sample Introduction: The sample was introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography (GC). The sample was volatilized by

heating.
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Ionization: The gaseous sample molecules were bombarded with a beam of electrons with a

standard energy of 70 eV.

Analysis: The resulting ions were accelerated and separated by a mass analyzer (e.g., a

quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. The detector

recorded the abundance of each ion.

Visualization of Spectroscopic Data Relationships
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for 1-Methyl-3-piperidinemethanol.

Spectroscopic Analysis of 1-Methyl-3-piperidinemethanol
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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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